GSK-114

TNNI3K B-Raf Kinase Selectivity

GSK-114: Orally active TNNI3K inhibitor (IC50=25 nM) with 40-fold selectivity over B-Raf. Known off-targets (7 kinases) minimize experimental artifacts. Rat PK (poDNAUC=0.18) supports oral dosing in cardiac models. Use with GSK329/GSK854 for orthogonal target validation.

Molecular Formula C19H23N5O4S
Molecular Weight 417.484
CAS No. 1301761-96-5
Cat. No. B607754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-114
CAS1301761-96-5
SynonymsGSK-114;  GSK 114;  GSK114.
Molecular FormulaC19H23N5O4S
Molecular Weight417.484
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23)
InChIKeyYUSROMRPOFFTMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK-114 (CAS 1301761-96-5) – A Quantitatively Differentiated TNNI3K Inhibitor for Cardiac Research Procurement


GSK-114 is a quinazoline-based small molecule that functions as a potent and selective inhibitor of cardiac troponin I-interacting kinase (TNNI3K, also known as CARK). It was developed through systematic modification of the hinge-binding heterocycle of a previously reported dual TNNI3K/B-Raf inhibitor to enhance kinase selectivity [1]. GSK-114 inhibits TNNI3K with an IC50 of 25 nM in cell-free assays and demonstrates a 40-fold selectivity for TNNI3K over the structurally related B-Raf kinase (IC50 = 1000 nM) [1]. The compound further exhibits exceptional broad-spectrum kinase selectivity—binding significantly to only 7 off-target kinases among 294 tested at a concentration of 1 µM [2]. Pharmacokinetically, GSK-114 provides adequate oral exposure in rats (poDNAUC = 0.18, Cmax = 130 ng/mL at 2 mg/kg, t1/2 = 3.6 h) [1], enabling its use in both cellular and in vivo studies.

Why Generic TNNI3K Inhibitor Substitution Fails: Quantified Selectivity and Pharmacokinetic Trade-Offs of GSK-114


TNNI3K inhibitors cannot be generically interchanged because their selectivity profiles, off-target liabilities, and pharmacokinetic properties differ substantially in ways that directly impact experimental outcomes. GSK-114 occupies a unique position within the TNNI3K inhibitor landscape: it was developed from a dual TNNI3K/B-Raf inhibitor scaffold and optimized to achieve a specific balance between target potency, broad kinase selectivity, and oral bioavailability [1]. While newer TNNI3K inhibitors such as GSK329 and GSK854 exhibit higher absolute potency (IC50 values of 10 nM and <10 nM, respectively), GSK-114's 40-fold selectivity over B-Raf is quantitatively distinct from GSK329's >200-fold selectivity and GSK854's >25-fold selectivity—differences that directly affect pathway-specific interpretation when B-Raf signaling is a confounding factor . Furthermore, GSK-114's oral pharmacokinetic parameters (poDNAUC = 0.18, t1/2 = 3.6 h in rats) differ from those of other inhibitors, which may alter dosing regimens and exposure profiles in in vivo studies [1]. Substituting GSK-114 with another TNNI3K inhibitor without accounting for these quantitative differences risks introducing unintended off-target effects, altering the balance of pathway inhibition, or requiring re-optimization of in vivo protocols.

GSK-114 Comparative Selectivity and Bioavailability Evidence: Quantified Differentiation from TNNI3K Inhibitor Alternatives


GSK-114 vs. Precursor Dual Inhibitor: 40-Fold TNNI3K/B-Raf Selectivity from Scaffold Optimization

GSK-114 was developed by modifying the hinge-binding heterocycle of a previously reported dual TNNI3K/B-Raf inhibitor. This optimization resulted in a 40-fold preference for TNNI3K over B-Raf, representing a significant increase in target selectivity relative to the precursor dual inhibitor which exhibited substantially lower TNNI3K/B-Raf discrimination [1]. Within the broader quinazoline series reported in the same study, compounds exhibited TNNI3K/B-Raf selectivity up to 250-fold; GSK-114 was selected as the lead inhibitor based on the balance between selectivity, broad kinase profiling, and pharmacokinetic properties [1].

TNNI3K B-Raf Kinase Selectivity

GSK-114 vs. GSK329: Comparative B-Raf Selectivity and Broader Kinase Profiling

GSK-114 and GSK329 are both potent TNNI3K inhibitors, but they exhibit quantifiably different selectivity profiles. GSK-114 shows a 40-fold selectivity for TNNI3K over B-Raf [1], whereas GSK329 demonstrates >200-fold selectivity over B-Raf . In broader kinase profiling, GSK-114 at 1 µM binds to only 7 off-target kinases (ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, ZAK) among 294 kinases tested [2]. GSK329, in contrast, displays >100-fold selectivity over 80% of 185 kinases tested, but detailed off-target binding data for the remaining kinases is less comprehensively reported in the public domain . These differences mean that GSK-114's off-target spectrum is more completely characterized and limited to a small, defined set of kinases, while GSK329's higher B-Raf selectivity may be advantageous in experimental contexts where B-Raf signaling is a primary concern but its broader kinome profile remains less fully documented.

TNNI3K GSK329 Kinome Selectivity

GSK-114 vs. GSK854: Comparative Potency, B-Raf Selectivity, and Cellular Activity

GSK854 is a newer, more potent TNNI3K inhibitor with an IC50 of <10 nM in binding assays and 8 nM in cellular autophosphorylation assays, compared to GSK-114's 25 nM IC50 [1]. However, GSK854's B-Raf selectivity is only >25-fold , whereas GSK-114 achieves a 40-fold selectivity [1]. GSK854 exhibits >100-fold selectivity over 96% of kinases tested (282 out of 294 at 1 µM) , while GSK-114 binds to only 7 off-target kinases at the same concentration [2]. Additionally, GSK854 demonstrates cellular activity with an IC50 of 8 nM in TNNI3K autophosphorylation assays , a data point not publicly reported for GSK-114 in peer-reviewed literature. The trade-off is clear: GSK854 offers superior absolute potency and cellular activity, but GSK-114 provides moderately better B-Raf discrimination and a more precisely defined off-target profile.

TNNI3K GSK854 Cellular Assay

GSK-114 Oral Pharmacokinetics in Rat: Quantified In Vivo Exposure Enabling Preclinical Cardiac Studies

GSK-114 provides adequate oral exposure to enable its use in cellular and in vivo studies, with pharmacokinetic parameters quantified in rats: poDNAUC = 0.18, Cmax = 130 ng/mL at an oral dose of 2 mg/kg, elimination half-life t1/2 = 3.6 hours, and fraction unbound in rat plasma Fu = 20.2% [1]. These parameters represent a carefully optimized balance between kinase selectivity and oral bioavailability, distinguishing GSK-114 from earlier TNNI3K inhibitors that lacked sufficient oral exposure for robust in vivo experimentation [1]. The compound's oral activity eliminates the need for intravenous or intraperitoneal administration in rodent models, reducing animal stress and experimental variability.

Pharmacokinetics Oral Bioavailability In Vivo

GSK-114 Broad Kinase Selectivity Profile: Quantified Off-Target Binding at 1 µM Across 294 Kinases

At a concentration of 1 µM, GSK-114 demonstrates exceptional broad-spectrum kinase selectivity, binding significantly to only 7 off-target kinases (ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, ZAK) among a panel of 294 kinases tested [1][2]. This corresponds to inhibition of >50% activity in ≤2.4% of all kinases screened at this concentration. This profile is the result of deliberate optimization from a dual TNNI3K/B-Raf inhibitor scaffold and contrasts with many other kinase inhibitors that exhibit substantially broader off-target binding at comparable concentrations. The limited and well-defined off-target spectrum minimizes the risk of confounding phenotypic effects in cellular assays and facilitates cleaner interpretation of TNNI3K-dependent biology.

Kinome Profiling Off-Target Selectivity

GSK-114 vs. Sorafenib: Evolution of TNNI3K Selectivity from Multi-Kinase Scaffold

GSK-114 represents a substantial evolution in TNNI3K selectivity from the multi-kinase inhibitor sorafenib. Sorafenib inhibits TNNI3K with an IC50 of approximately 100 nM but also potently inhibits numerous other kinases including VEGFR2, PDGFR, Raf kinases, and c-Kit [1][2]. In contrast, GSK-114 was derived from a quinazoline scaffold and optimized to achieve 40-fold selectivity for TNNI3K over B-Raf and a highly restricted off-target profile of only 7 additional kinases [1]. The progression from sorafenib to GSK329 (a diarylurea TNNI3K inhibitor derived from sorafenib) to GSK-114 (a quinazoline-based inhibitor) illustrates the trajectory of increasing TNNI3K selectivity while reducing promiscuous kinase binding. This evolutionary path provides researchers with a gradient of selectivity tools: sorafenib for broad kinase inhibition, GSK329 for improved TNNI3K selectivity with some residual off-target activity, and GSK-114 for maximal TNNI3K selectivity with the narrowest defined off-target spectrum.

Sorafenib Multi-kinase Selectivity Evolution

Optimal Research Applications for GSK-114: Preclinical Cardiac Studies Requiring Defined TNNI3K Inhibition with Oral Dosing


In Vivo Cardiac Disease Modeling in Rodents Requiring Oral TNNI3K Inhibition

GSK-114 is specifically suited for in vivo studies in rodent models of cardiac hypertrophy, dilated cardiomyopathy, and ischemia/reperfusion injury where oral administration is preferred or required. Its documented oral pharmacokinetic profile in rats (poDNAUC = 0.18, Cmax = 130 ng/mL at 2 mg/kg, t1/2 = 3.6 h) [1] enables convenient oral gavage dosing and eliminates the need for parenteral administration. This is particularly advantageous for chronic dosing regimens in cardiac disease models, where repeated injections would increase animal stress and confound cardiovascular endpoints. Researchers can confidently dose GSK-114 orally to achieve sustained TNNI3K inhibition while leveraging the compound's well-defined selectivity profile to attribute phenotypic outcomes specifically to TNNI3K modulation.

Pathway Dissection Studies Where B-Raf Crosstalk Is a Confounding Variable

In cellular signaling studies where both TNNI3K and B-Raf pathways are potentially active, GSK-114's 40-fold selectivity for TNNI3K over B-Raf provides a quantitative advantage over less selective inhibitors [1]. For example, in cardiomyocyte studies examining the interplay between TNNI3K-mediated hypertrophic signaling and B-Raf-ERK pathway activation, GSK-114's 40-fold selectivity ensures that observed phenotypic changes are predominantly TNNI3K-driven rather than artifacts of B-Raf inhibition. This selectivity window is particularly valuable when comparing results to genetic knockout controls or when co-administering pathway-specific agonists.

Broad Kinase Profiling Studies Requiring a Well-Characterized, Narrow Off-Target Spectrum

GSK-114 is an optimal tool compound for studies where minimizing and precisely defining off-target kinase inhibition is paramount. Its kinome profiling data at 1 µM—showing significant binding to only 7 off-target kinases (ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, ZAK) among 294 tested [2]—provides researchers with a complete and transparent off-target liability profile. This enables rigorous interpretation of TNNI3K-dependent biology and facilitates the design of appropriate rescue experiments using structurally distinct inhibitors of the identified off-targets. The limited and defined off-target spectrum also reduces the likelihood of false-positive hits in phenotypic screening campaigns.

Comparative Selectivity Studies Across the TNNI3K Inhibitor Toolbox

Researchers investigating the biological function of TNNI3K benefit from employing multiple structurally and mechanistically distinct inhibitors to confirm target engagement and rule out compound-specific artifacts. GSK-114 serves a specific role within this toolbox: it offers a unique combination of 40-fold B-Raf selectivity and a well-defined 7-kinase off-target profile, distinguishing it from GSK329 (>200-fold B-Raf selectivity but less fully documented broad kinome) and GSK854 (<10 nM potency, >25-fold B-Raf selectivity, cellular activity) . Using GSK-114 alongside these other TNNI3K inhibitors allows for robust target validation through orthogonal chemical biology approaches, strengthening confidence in TNNI3K as a therapeutic target in cardiovascular disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-114

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.